8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione is a complex organic compound with the molecular formula C22H13NO2. It features a unique structure characterized by multiple aromatic rings and ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione include:
- Isoindolo[1,2-a]isoquinoline derivatives
- Phenylisoquinoline derivatives
- Indoloisoquinoline derivatives
Uniqueness
What sets this compound apart is its unique combination of aromatic rings and ketone groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
141341-96-0 |
---|---|
Molecular Formula |
C22H13NO2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
8-phenylisoindolo[1,2-a]isoquinoline-9,12-dione |
InChI |
InChI=1S/C22H13NO2/c24-17-10-11-18(25)20-19(17)21(15-7-2-1-3-8-15)23-13-12-14-6-4-5-9-16(14)22(20)23/h1-13H |
InChI Key |
AHQAVSGMCKDEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=C4N2C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.